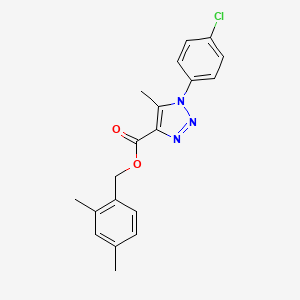![molecular formula C16H17ClN4O2S B2770587 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione CAS No. 316360-52-8](/img/structure/B2770587.png)
7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione, also known as PD98059, is a chemical compound that is widely used in scientific research. It belongs to the family of purine derivatives and is commonly used as a research tool to study various cellular processes.
作用机制
7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione inhibits MEK by binding to its active site and preventing the phosphorylation of its downstream targets, the extracellular signal-regulated kinases (ERKs). This inhibition leads to the suppression of the MAPK pathway and the downstream cellular processes that it regulates.
生化和生理效应
7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione has been shown to have neuroprotective effects by reducing neuronal cell death in various models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione in lab experiments is its specificity for MEK. This allows researchers to selectively inhibit the MAPK pathway and study its downstream effects. Additionally, 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione is relatively easy to use and can be added directly to cell culture media. However, one limitation of using 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione is its relatively short half-life, which can limit its effectiveness in long-term experiments.
未来方向
There are many potential future directions for research involving 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione. One area of interest is the development of more potent and selective MEK inhibitors. Another area of interest is the study of the role of the MAPK pathway in various diseases, such as cancer and neurodegenerative diseases. Additionally, there is potential for the use of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione in combination with other drugs to enhance their effectiveness.
合成方法
7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione can be synthesized by reacting 2-chlorobenzyl chloride with 3-methyl-8-propylxanthine, followed by treatment with sodium sulfide. This reaction results in the formation of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione, which can be purified using various chromatographic techniques.
科学研究应用
7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione is widely used in scientific research to study the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione is a specific inhibitor of the MAPK/ERK kinase (MEK) enzyme, which is an important component of the MAPK pathway. By inhibiting MEK, 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione can help researchers to study the role of the MAPK pathway in various cellular processes.
属性
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-3-8-24-16-18-13-12(14(22)19-15(23)20(13)2)21(16)9-10-6-4-5-7-11(10)17/h4-7H,3,8-9H2,1-2H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQRSSOTNUYYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2770504.png)
![2-(4-chlorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2770506.png)
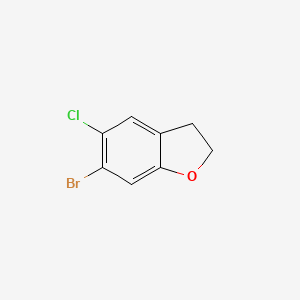
![4-chloro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2770509.png)
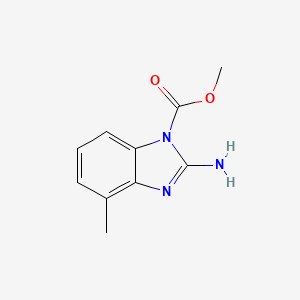
![5,5,7,7-tetramethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2770511.png)
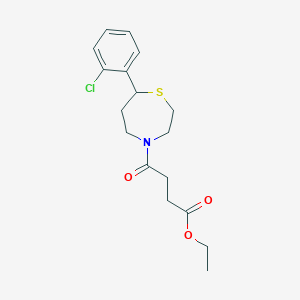
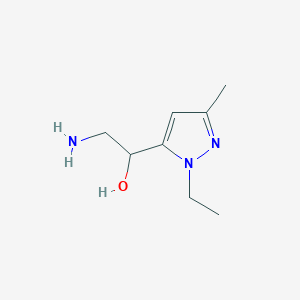
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one](/img/structure/B2770518.png)
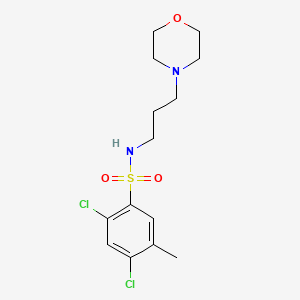
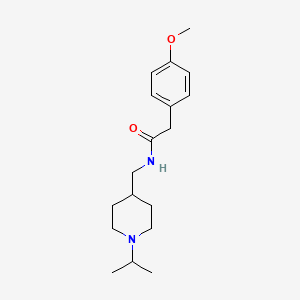
![N-(4-fluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2770523.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2770525.png)
